5-(Propan-2-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLVFGXHJQWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81659-64-5 | |
| Record name | 5-(propan-2-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Propan 2 Yl Pyrrolidin 2 One and Its Derivatives
Established Synthetic Routes to the Pyrrolidin-2-one Nucleus
The construction of the pyrrolidin-2-one ring system can be achieved through a variety of synthetic transformations. These methods often involve the formation of a five-membered ring containing a nitrogen atom and a carbonyl group, typically through cyclization reactions or by utilizing readily available precursors that can be chemically modified.
Cyclization Reactions for Pyrrolidin-2-one Formation
Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the pyrrolidin-2-one nucleus. These reactions involve the intramolecular formation of a new bond to close a five-membered ring. A diverse array of starting materials and reaction conditions can be utilized to achieve this transformation.
One common approach involves the cyclization of γ-amino acids. The intramolecular condensation of a γ-amino acid, often promoted by heat or acid catalysis, leads to the formation of the corresponding γ-lactam with the elimination of a water molecule. This method is conceptually straightforward and effective for the synthesis of a range of substituted pyrrolidin-2-ones.
Another important class of cyclization reactions for pyrrolidin-2-one formation is the reductive amination of γ-keto acids or their esters. mdpi.com In this process, the keto group reacts with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced and subsequently undergoes intramolecular cyclization to yield the pyrrolidin-2-one ring. The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the process.
Radical cyclizations have also emerged as a powerful tool for constructing the pyrrolidin-2-one skeleton. researchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the five-membered ring. This method offers a complementary approach to traditional ionic cyclization reactions.
Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to substituted pyrrolidin-2-ones by combining three or more starting materials in a single synthetic operation. tandfonline.com For instance, the Ugi reaction followed by a base-assisted cyclization of the resulting N-substituted-2-allenamides can produce pyrrolidin-5-one-2-carboxamides in good yields. acs.orgacs.org This one-pot process demonstrates high atom economy and allows for the rapid generation of molecular diversity. acs.org
The table below summarizes various cyclization strategies for the formation of the pyrrolidin-2-one nucleus.
| Cyclization Strategy | Starting Materials | Key Transformation |
| Intramolecular Amidation | γ-Amino acids | Dehydration |
| Reductive Amination | γ-Keto acids/esters and amines/ammonia | Imine/enamine formation and reduction |
| Radical Cyclization | Unsaturated amides or related precursors | Intramolecular radical addition |
| Multicomponent Reactions | Aldehydes, amines, isocyanides, and allenic acids | Ugi reaction followed by cyclization |
Approaches Utilizing Levulinic Acid Derivatives as Precursors
Levulinic acid, a biomass-derived platform chemical, serves as a versatile and sustainable starting material for the synthesis of 5-substituted pyrrolidin-2-ones, including derivatives of 5-(propan-2-yl)pyrrolidin-2-one. mdpi.com The bifunctional nature of levulinic acid, containing both a ketone and a carboxylic acid group, allows for a variety of chemical transformations to construct the pyrrolidin-2-one ring.
The most common approach is the reductive amination of levulinic acid. researchgate.net This one-pot reaction typically involves treating levulinic acid with an amine or ammonia in the presence of a reducing agent and a catalyst. rsc.org The reaction proceeds through the initial formation of an imine from the ketone and the amine, followed by reduction to a γ-amino acid, which then undergoes intramolecular cyclization to the corresponding 5-methylpyrrolidin-2-one (B85660) derivative. mdpi.com A variety of catalysts, including heterogeneous catalysts like Pd/C, have been shown to be effective for this transformation. researchgate.net
The reaction pathway for the synthesis of 5-methylpyrrolidin-2-one from levulinic acid can be summarized as follows:
Amination: The carbonyl group of levulinic acid reacts with an amine to form an imine intermediate.
Reduction: The imine is then hydrogenated to yield a γ-amino acid.
Intramolecular Amidation: The resulting γ-amino acid undergoes spontaneous or catalyzed intramolecular cyclization to form the 5-methylpyrrolidin-2-one. mdpi.com
Microwave-assisted catalytic conversion of levulinic acid into N-substituted pyrrolidones has also been reported as a sustainable protocol. cnr.it This method often utilizes heterogeneous catalysts and can be performed under solvent-free conditions or in green solvents, offering advantages in terms of reaction time and environmental impact. cnr.it
Convergent and Divergent Synthetic Strategies
Both convergent and divergent synthetic strategies are employed in the synthesis of this compound and its derivatives, allowing for flexibility in accessing a variety of target molecules.
In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies. Starting from a pre-formed this compound core, various functional groups can be introduced at the nitrogen atom or other positions on the ring to generate a diverse set of derivatives.
The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines is an example of a versatile strategy that can be adapted for both convergent and divergent approaches. nih.govmdpi.com The reaction of a suitably substituted cyclopropane (B1198618) with different anilines or benzylamines allows for the synthesis of a range of N-substituted pyrrolidin-2-ones. nih.govmdpi.com
Enantioselective and Stereocontrolled Synthesis of Chiral this compound Isomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and stereocontrolled methods for the synthesis of specific isomers of this compound is of significant importance.
Asymmetric Catalysis in Pyrrolidin-2-one Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidin-2-ones. researchgate.net This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Organocatalysis, which employs small organic molecules as catalysts, has been successfully applied to the asymmetric synthesis of polysubstituted pyrrolidines. researchgate.netresearchgate.net For instance, proline and its derivatives are effective organocatalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the construction of chiral pyrrolidine (B122466) scaffolds. nih.gov The [3+2] cycloaddition reaction based on iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis are prominent one-step approaches to chiral polysubstituted pyrrolidines. researchgate.net
Transition metal catalysis also plays a crucial role in the asymmetric synthesis of pyrrolidin-2-ones. Chiral metal complexes can catalyze a variety of enantioselective reactions, such as hydrogenations, cyclizations, and cross-coupling reactions, to produce chiral pyrrolidin-2-one derivatives with high enantiomeric excess.
The table below highlights different asymmetric catalytic approaches for pyrrolidin-2-one synthesis.
| Catalytic Approach | Catalyst Type | Key Reaction |
| Organocatalysis | Chiral amines (e.g., proline derivatives), Brønsted acids, bifunctional catalysts | [3+2] Cycloadditions, Michael additions, Aldol reactions |
| Transition Metal Catalysis | Chiral transition metal complexes (e.g., Rh, Ru, Pd) | Asymmetric hydrogenation, Asymmetric cyclization |
Chiral Auxiliary-Based Synthetic Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed to yield the enantiomerically enriched product. This strategy has been widely used in the asymmetric synthesis of a variety of organic compounds, including pyrrolidin-2-ones.
In a typical chiral auxiliary-based approach to this compound, a prochiral starting material is first attached to a chiral auxiliary. The resulting diastereomeric intermediate then undergoes a diastereoselective reaction to create the desired stereocenter at the C5 position of the future pyrrolidin-2-one ring. The stereochemical outcome is controlled by the steric and electronic properties of the chiral auxiliary. Finally, the auxiliary is cleaved to afford the chiral this compound.
Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. For example, the alkylation of an enolate derived from an N-acyloxazolidinone is a well-established method for the stereoselective introduction of substituents.
The general scheme for a chiral auxiliary-based synthesis is as follows:
Attachment of Chiral Auxiliary: A prochiral substrate is covalently bonded to a chiral auxiliary.
Diastereoselective Reaction: The resulting adduct undergoes a reaction that creates a new stereocenter under the stereochemical control of the auxiliary.
Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched target molecule.
This method provides a reliable and predictable way to control stereochemistry in the synthesis of chiral this compound and its derivatives.
Biocatalytic Transformations for Enantiopure Pyrrolidin-2-one Production
The synthesis of enantiomerically pure compounds is critical in pharmaceutical development, as different enantiomers can exhibit varied biological activities. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods for producing chiral molecules like this compound. researchgate.netnih.gov
Enzymatic kinetic resolution is a prominent biocatalytic strategy. rsc.org This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are frequently employed for this purpose due to their stereoselectivity in hydrolysis or transesterification reactions. rsc.orgnih.gov For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL) have demonstrated high efficiency in resolving racemic alcohols and esters, a principle applicable to precursors of substituted pyrrolidinones. rsc.orgnih.gov The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a key parameter in these transformations. High E values are desirable for efficient separation. nih.gov
Another powerful biocatalytic tool is the use of transaminases. acs.orgmdpi.com Transaminases can catalyze the asymmetric synthesis of chiral amines from ketones, which can then be cyclized to form enantiopure lactams. researchgate.netacs.org This approach can be designed as a cascade reaction, providing high yields and excellent enantiomeric excess (>99.5% ee) for the synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target molecule can be produced. acs.org
The table below summarizes representative results for the enzymatic kinetic resolution of various substrates, illustrating the high selectivity achievable with biocatalysts.
| Entry | Substrate | Enzyme | Enantiomeric Excess (Product, eeₚ) [%] | Enantiomeric Excess (Substrate, eeₛ) [%] | Conversion [%] | Enantiomeric Ratio (E) |
| 1 | 5a | Pseudomonas cepacea lipase (PCL) | 92 | 74 | 45 | 53 |
| 2 | 5b | Novozyme 435 | 98 | 40 | 29 | 147 |
| 3 | 5b | Pseudomonas cepacea lipase (PCL) | 96 | 39 | 29 | 72 |
| 4 | 5c | Novozyme 435 | 93 | 93 | 50 | 94 |
Data adapted from studies on Morita-Baylis-Hillman acetates, demonstrating the principle of lipase-catalyzed kinetic resolution. nih.gov
Derivatization Strategies for Functionalization of the this compound Scaffold
The pyrrolidinone scaffold is a versatile platform for developing new biologically active compounds. nih.gov Derivatization of the this compound core allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups at various positions.
The nitrogen atom of the lactam ring is a common site for functionalization. N-alkylation or N-arylation can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications are often achieved through reactions with alkyl or aryl halides under basic conditions. A more advanced one-pot strategy involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines (like anilines or benzylamines) to form γ-amino esters, which then undergo in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com This method allows for the introduction of a wide variety of substituents on the nitrogen atom. nih.govmdpi.com For example, reacting a suitable precursor with substituted anilines or benzylamines can produce a library of N-aryl or N-benzyl derivatives. mdpi.com
The carbonyl group of the pyrrolidinone ring is another key site for chemical modification. wikipedia.org Reduction of the lactam carbonyl can yield the corresponding 5-(propan-2-yl)pyrrolidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting cyclic amine offers a different structural scaffold with distinct biological properties compared to the parent lactam. Further reactions can be performed on the resulting secondary amine. Additionally, the carbonyl group can potentially react with organometallic reagents, such as Grignard reagents, to form carbinolamine intermediates that can be further transformed, although this can be challenging and may lead to ring-opening.
Introducing substituents at the C3 and C4 positions of the pyrrolidinone ring adds another layer of structural diversity. biosynth.com One approach involves the diastereoselective C-alkylation of an N-protected lactam. nih.gov For example, after protecting the nitrogen atom, the lactam can be deprotonated at the α-position (C3) using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide) to introduce a new substituent. The stereochemical outcome of such reactions (cis vs. trans selectivity) often depends on the nature of the existing substituent at the C5 position and the reaction conditions. nih.gov Another strategy involves starting from different precursors, such as donor-acceptor cyclopropanes, which can be used to construct pyrrolidinone rings already bearing substituents at the C3 position. nih.gov
Industrial and Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and environmental impact. For a compound like this compound, developing a robust and efficient manufacturing process is crucial for its potential commercial application. biosynth.com
The industrial production of the parent compound, 2-pyrrolidone, often involves a two-step process starting from 1,4-butanediol. researchgate.net This involves dehydrogenation to form γ-butyrolactone, followed by a reaction with ammonia. researchgate.net While effective, this petrochemical route involves harsh conditions. For substituted pyrrolidinones, alternative and more sustainable routes are sought. Biocatalytic processes, as described earlier, are increasingly considered for industrial-scale synthesis due to their high selectivity and milder reaction conditions, which reduce waste and energy consumption. researchgate.net
Process optimization is key to making the synthesis of this compound economically viable. This involves a multi-faceted approach to maximize yield, purity, and throughput while minimizing costs and environmental footprint.
Key parameters for optimization include:
Catalyst Selection and Loading: Whether using a chemical catalyst or a biocatalyst, optimizing its concentration is crucial. For biocatalysis, this may involve using whole cells or immobilized enzymes to improve stability and facilitate reuse. mdpi.com
Solvent Choice: Selecting an appropriate solvent that maximizes reactant solubility and reaction rate, while being environmentally benign and easy to remove and recycle, is critical.
Reaction Conditions: Temperature, pressure, and pH must be carefully controlled to maximize the reaction rate and selectivity while minimizing side reactions and decomposition.
Downstream Processing: Developing efficient and scalable methods for product isolation and purification is essential. This may involve techniques like crystallization, extraction, or chromatography, which need to be optimized to ensure high purity and recovery of the final product.
The table below outlines key considerations in optimizing a large-scale biocatalytic process.
| Parameter | Objective | Optimization Strategies |
| Biocatalyst | High activity, stability, and selectivity | Enzyme engineering (directed evolution), immobilization, use of whole-cell systems. |
| Substrate Loading | Maximize product output per batch | Fed-batch strategies, use of co-solvents to improve solubility. |
| Cofactor Recycling | Reduce cost (for cofactor-dependent enzymes) | Whole-cell systems with endogenous recycling, enzymatic cofactor regeneration systems. |
| Product Inhibition | Maintain high reaction rates | In situ product removal (e.g., extraction, crystallization). |
| Purification | High purity and yield | Develop robust crystallization or extraction protocols, minimize chromatographic steps. |
By systematically addressing these factors, a scalable, cost-effective, and sustainable manufacturing process for enantiopure this compound can be developed.
Green Chemistry Principles in Synthesis
The synthesis of γ-lactams, including this compound and its derivatives, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. researchgate.netnih.gov These principles focus on developing atom-efficient, safer, and more environmentally benign synthetic routes compared to traditional methods that often rely on hazardous reagents and volatile organic solvents. researchgate.netrsc.org Key strategies in this endeavor include the use of biocatalysis, alternative reaction media, and highly efficient catalytic systems.
Biocatalytic Approaches
Enzymatic catalysis, or biocatalysis, offers a powerful tool for the green synthesis of chiral molecules like substituted pyrrolidinones. rsc.org Transaminases (TAs), for instance, are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.govacs.org This methodology can be applied to produce enantiopure 2-substituted pyrrolidines, which are valuable precursors. The process involves the stereoselective transfer of an amino group from a donor to a ketone substrate, often operating in aqueous media under mild temperature and pressure conditions. nih.govacs.org This enzymatic approach can achieve high yields and excellent enantiomeric excess (>99% ee), circumventing the need for chiral auxiliaries or stoichiometric chiral reagents. nih.govacs.org
Alternative Solvents and Solvent-Free Conditions
A significant focus of green chemistry is the reduction or elimination of toxic and volatile organic solvents (VOCs). researchgate.netrsc.org Water is considered an ideal green solvent due to its non-toxicity, availability, and non-flammable nature. researchgate.netmdpi.com Research has demonstrated the feasibility of performing catalytic enantioselective reactions in aqueous media for synthesizing related heterocyclic compounds. mdpi.com
Catalytic Efficiency and Atom Economy
The development of highly efficient and recyclable catalysts is central to sustainable synthesis. Catalytic hydrogenation, a widely used reduction method in organic synthesis, employs heterogeneous catalysts that offer advantages such as stability and ease of separation from the product. drhazhan.com For the synthesis of pyrrolidinones, this can be applied to the reduction of γ-nitro esters or other suitable precursors.
Furthermore, reactions with high atom economy, where a maximum number of atoms from the starting materials are incorporated into the final product, are a cornerstone of green synthesis. Multicomponent reactions (MCRs) are exemplary in this regard. nih.gov The Ugi reaction, for example, allows for the one-pot synthesis of complex molecules like pyrrolidin-5-one-2-carboxamides from simple starting materials, demonstrating high efficiency and convergence. nih.govrsc.org Such processes minimize the formation of byproducts and streamline synthetic pathways.
The table below summarizes key green chemistry approaches applicable to the synthesis of this compound and related γ-lactams.
| Green Chemistry Principle | Methodology | Key Advantages | Relevance to Pyrrolidin-2-one Synthesis |
|---|---|---|---|
| Biocatalysis | Enzymatic reactions (e.g., using transaminases) | High stereoselectivity, mild reaction conditions (temperature, pH), use of aqueous media, reduced waste. nih.govacs.org | Asymmetric synthesis of chiral pyrrolidine precursors, leading to enantiopure 5-substituted pyrrolidin-2-ones. nih.govacs.org |
| Alternative Reaction Media | Use of water, ionic liquids, or solvent-free conditions. | Eliminates hazardous volatile organic solvents (VOCs), simplifies product purification, enhances safety. researchgate.netmdpi.comresearchgate.net | Solvent-free Castagnoli-Cushman reaction for direct lactam ring formation; reactions in aqueous systems. researchgate.net |
| Atom Economy | Multicomponent Reactions (MCRs) like the Ugi reaction. | Maximizes incorporation of starting material atoms into the final product, reduces byproducts, shortens synthetic routes. nih.gov | Efficient one-pot synthesis of functionalized pyrrolidinone scaffolds. nih.govrsc.org |
| Catalysis | Heterogeneous catalytic hydrogenation; recyclable catalysts. | High efficiency, catalyst can be easily recovered and reused, clean reaction profiles. mdpi.comdrhazhan.com | Clean reduction of functional groups to form the pyrrolidinone ring or its precursors. |
| Use of Renewable Feedstocks | Synthesis from natural products like L-glutamic acid. google.com | Reduces reliance on petrochemical sources, promotes sustainability. | L-glutamic acid can be converted to pyroglutamic acid, a core structure that can be further functionalized. google.com |
Chemical Reactivity and Transformation Mechanisms of 5 Propan 2 Yl Pyrrolidin 2 One
Reactivity of the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one ring is a versatile scaffold in organic synthesis. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom, alongside the potential for the ring to be opened or formed.
Nucleophilic and Electrophilic Reactivity Profiles
The pyrrolidin-2-one ring possesses both nucleophilic and electrophilic centers. The nitrogen atom, after deprotonation, can act as a nucleophile, while the carbonyl carbon is an electrophilic site susceptible to attack by nucleophiles.
Nucleophilic Reactivity : The nitrogen atom of the lactam can be deprotonated by a strong base to form a lactamate anion. This anion is a potent nucleophile and can participate in various substitution reactions. For instance, N-alkylation can be achieved by treating the deprotonated lactam with an alkyl halide. While specific studies on 5-(propan-2-yl)pyrrolidin-2-one are not abundant, the general reactivity of the pyrrolidin-2-one ring suggests that the nitrogen can be functionalized in this manner. The presence of the bulky isopropyl group at the C5 position might sterically hinder the approach of certain electrophiles to the nitrogen atom, potentially influencing reaction rates compared to unsubstituted pyrrolidin-2-one.
Electrophilic Reactivity : The carbonyl carbon of the lactam is electrophilic and can be attacked by various nucleophiles. beilstein-journals.org This reactivity is central to many transformations of the pyrrolidin-2-one ring. For example, reduction of the lactam carbonyl can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding pyrrolidine (B122466). The reactivity of the carbonyl group can be enhanced by protonation or coordination to a Lewis acid. Computational studies on related systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, have shown that the initial step is the nucleophilic addition of the amine to an electrophilic center. researchgate.net This highlights the general principle of nucleophilic attack on activated systems, which is applicable to the electrophilic carbonyl of the pyrrolidin-2-one ring.
The table below summarizes the key reactive sites and their expected reactivity profile for this compound.
| Reactive Site | Type of Reactivity | Potential Reactions |
| Lactam Nitrogen | Nucleophilic (upon deprotonation) | N-Alkylation, N-Acylation |
| Carbonyl Carbon | Electrophilic | Reduction, Addition of organometallics |
| α-Carbons | Nucleophilic (as enolate) | Alkylation, Aldol-type reactions |
Ring-Opening and Ring-Closing Reactions
The stability of the five-membered lactam ring allows for both its formation from open-chain precursors and its cleavage under specific conditions.
Ring-Opening Reactions : The amide bond within the pyrrolidin-2-one ring can be cleaved by hydrolysis under acidic or basic conditions, yielding the corresponding γ-amino acid, 4-amino-5-methylhexanoic acid. This reaction is a fundamental transformation of lactams. Additionally, ring-opening polymerization of pyrrolidin-2-one and its derivatives can be initiated by various catalysts to produce polyamides. The presence of the 5-isopropyl substituent would be incorporated into the polymer backbone, influencing its properties. The ring-opening of fused pyrrolidine systems, such as pyrrolo[2,1-c] nih.govbenzothiazines, can be induced by nucleophiles, leading to ring contraction and formation of new heterocyclic systems. beilstein-journals.org
Ring-Closing Reactions : The synthesis of this compound itself is a ring-closing reaction. A common method involves the cyclization of γ-amino acids or their corresponding esters. For instance, heating γ-amino-δ-methylcaproic acid would lead to the formation of this compound via intramolecular condensation with the loss of a water molecule. Another synthetic approach is the reductive amination of γ-keto acids or esters. For example, the reaction of levulinic acid with an amine containing an isopropyl group, followed by reduction and cyclization, can yield 5-substituted pyrrolidin-2-ones. organic-chemistry.org Ring-closing metathesis (RCM) of suitable diene precursors is also a powerful method for constructing the pyrrolidin-2-one ring. organic-chemistry.org Baldwin's rules provide a framework for predicting the feasibility of various ring-closing reactions based on the geometry of the transition state. libretexts.org For the formation of a five-membered ring like pyrrolidin-2-one, 5-exo-trig and 5-exo-tet cyclizations are generally favored. libretexts.org
Functional Group Interconversions of the Isopropyl Moiety
The isopropyl group attached at the C5 position of the pyrrolidin-2-one ring is a relatively stable alkyl substituent. However, under certain conditions, it can undergo functional group interconversions. wikipedia.orgvanderbilt.edukashanu.ac.ir
Direct functionalization of the isopropyl group can be challenging due to the unactivated C-H bonds. However, radical halogenation could potentially introduce a handle for further transformations, although selectivity might be an issue. More advanced C-H activation methodologies could also be envisioned for the selective functionalization of the isopropyl group.
A more plausible approach for functional group interconversion would be through the synthesis of 5-substituted pyrrolidin-2-ones with a different functional group at the 5-position, which can then be converted to an isopropyl group. For example, a 5-alkenylpyrrolidin-2-one could be hydrogenated to the corresponding 5-alkyl derivative.
The following table outlines some potential, albeit challenging, functional group interconversions for the isopropyl moiety.
| Starting Functionality | Target Functionality | Reagents and Conditions |
| Isopropyl | tert-Butyl | (Hypothetical) C-H activation followed by methylation |
| Isopropyl | Halogenated Isopropyl | Radical halogenation (e.g., NBS, light) |
Mechanistic Investigations of Key Reactions Involving this compound
While specific mechanistic studies on this compound are limited, the general mechanisms of reactions involving the pyrrolidin-2-one ring system have been investigated through experimental and computational methods.
Detailed Reaction Pathway Elucidation
The elucidation of reaction pathways often involves a combination of kinetic studies, isotopic labeling, and computational modeling. For reactions involving the pyrrolidin-2-one ring, the mechanism of nucleophilic attack at the carbonyl carbon is of particular interest.
For example, in the reduction of a lactam with LiAlH₄, the reaction is believed to proceed via the initial formation of a tetrahedral intermediate. This is followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.
In the context of ring-closure reactions, computational studies on the synthesis of pyrrolidinedione derivatives have shown that the cyclization step can have a low energy barrier, especially when the reaction is acid-catalyzed. rsc.org The protonation of a carbonyl group can facilitate the intramolecular nucleophilic attack to form the ring. rsc.org
Transition State Analysis
Transition state analysis provides valuable insights into the energetics and geometry of the highest-energy point along a reaction coordinate. Computational chemistry plays a crucial role in modeling these transient species.
For the nucleophilic addition to the carbonyl group of a pyrrolidin-2-one, the transition state would involve the approaching nucleophile forming a partial bond with the carbonyl carbon, while the C=O double bond begins to break. The geometry of this transition state, including bond angles and distances, determines the activation energy of the reaction.
In a study of the synthesis of pyrrolidinedione derivatives, the energy barrier for the cyclization step to form the pyrrolidine ring was calculated to be as low as 11.9 kJ mol⁻¹ when the reaction was assisted by a proton. rsc.org In contrast, the direct proton transfer in the absence of a catalyst had a much higher activation energy. rsc.org This demonstrates the significant role of catalysis in lowering the energy of the transition state.
The table below presents hypothetical activation energies for key reaction types involving the pyrrolidin-2-one ring, based on data from related systems. rsc.orgbeilstein-journals.org
| Reaction Type | Plausible Mechanism | Estimated Activation Energy (kJ/mol) |
| Nucleophilic Acyl Substitution | Addition-Elimination | 40-80 |
| Ring-Closing Cyclization (Acid-Catalyzed) | Protonation followed by intramolecular attack | 10-20 rsc.org |
| Enolate Alkylation | SN2 | 60-100 |
Advanced Spectroscopic and Structural Elucidation of 5 Propan 2 Yl Pyrrolidin 2 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For derivatives of 5-(propan-2-yl)pyrrolidin-2-one, it provides not only basic structural confirmation but also nuanced details about their stereochemistry and conformational preferences.
1D NMR (¹H, ¹³C) Applications Beyond Basic Characterization
¹H NMR: The proton spectrum provides key information through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J-values). For instance, the diastereotopic protons of the CH₂ group in the pyrrolidinone ring can exhibit distinct chemical shifts, appearing as a complex multiplet, which indicates a rigid or slowly interconverting ring conformation. The coupling constants between protons on adjacent carbons are dictated by the dihedral angle, offering a window into the molecule's preferred conformation.
¹³C NMR: The carbon spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. udel.edu The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic structure. udel.edu For example, the carbonyl carbon (C=O) of the lactam ring typically resonates in the downfield region (170-185 ppm), while the carbons of the isopropyl group appear in the more shielded, upfield region. libretexts.org The precise chemical shifts can help in assigning the stereochemistry at the C5 position.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| N-H | 7.5 - 8.5 | - | broad singlet |
| C2=O | - | 175 - 178 | - |
| C3-H₂ | 1.8 - 2.5 | 30 - 35 | multiplet |
| C4-H₂ | 1.9 - 2.6 | 25 - 30 | multiplet |
| C5-H | 3.5 - 4.0 | 55 - 60 | multiplet |
| CH(isopropyl) | 1.8 - 2.2 | 30 - 35 | multiplet |
| CH₃(isopropyl) | 0.8 - 1.0 | 16 - 20 | doublet, J ≈ 7 Hz |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for mapping out the complete covalent framework and spatial arrangement of the molecule. numberanalytics.comlongdom.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connectivity of protons within the pyrrolidinone ring and the isopropyl substituent. For example, a cross-peak between the C5-H proton and the isopropyl CH proton would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu This is an exceptionally powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu It is invaluable for piecing together the molecular skeleton. For instance, an HMBC correlation from the isopropyl methyl protons to the C5 carbon would firmly establish the attachment of the isopropyl group to the pyrrolidinone ring at that position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. ipb.pt This is the primary NMR method for determining stereochemistry and conformation. For example, the observation of a NOESY cross-peak between the C5-H and a specific proton on the ring can define their relative stereochemistry (cis or trans).
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H / ¹H | C5-H ↔ CH(isopropyl) | Confirms J-coupling between ring and substituent. |
| HSQC | ¹H / ¹³C (¹J) | C5-H ↔ C5 | Assigns the C5 carbon resonance. |
| HMBC | ¹H / ¹³C (²⁻³J) | CH₃(isopropyl) ↔ C5 | Confirms the connectivity of the isopropyl group to the C5 position. |
| NOESY | ¹H / ¹H (space) | C5-H ↔ C4-H (cis) | Provides information on the relative stereochemistry of the ring. |
Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound (C₇H₁₃NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Calculated Exact Mass for C₇H₁₃NO:
Monoisotopic Mass: 127.0997 u
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern provides valuable information about the molecule's structure.
For this compound, the most likely fragmentation pathway would involve the loss of the isopropyl group as a radical, leading to a prominent fragment ion. Other characteristic fragmentations of the pyrrolidinone ring could also be observed.
Interactive Data Table: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 128.1 [M+H]⁺ | 85.1 | C₃H₇• (43.0) | Pyrrolidinone ring fragment |
| 128.1 [M+H]⁺ | 70.1 | C₃H₇• + NH₃ (60.0) | Deaminated ring fragment |
| 128.1 [M+H]⁺ | 56.1 | C₄H₇O (71.0) | Isopropylamine fragment |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.comarabjchem.org These techniques are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the most characteristic absorption bands would be:
N-H stretch: A broad band around 3200-3400 cm⁻¹, indicative of the secondary amide. Its position and shape can be influenced by hydrogen bonding.
C=O stretch: A strong, sharp band around 1670-1700 cm⁻¹ for the lactam carbonyl group. mdpi.com
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the ring and the isopropyl group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of light. mdpi.comlibretexts.org While IR is more sensitive to polar bonds, Raman is often better for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations of the ring and the isopropyl group. Differences in the Raman spectra between solid-state samples and solutions can indicate conformational changes. spectroscopyonline.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Strong, Broad (IR) |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O Stretch (lactam) | 1670 - 1700 | 1670 - 1700 | Very Strong (IR) |
| CH₂ Bend | 1450 - 1470 | 1450 - 1470 | Medium |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique provides unambiguous information regarding bond lengths, bond angles, and the precise conformation of the molecule, including the puckering of the pyrrolidin-2-one ring.
For chiral derivatives of this compound, X-ray crystallography is invaluable for establishing the absolute configuration of stereogenic centers. nih.govbeilstein-journals.org When an enantiomerically pure compound crystallizes in a non-centrosymmetric space group, analysis of the diffraction data, often utilizing the phenomenon of anomalous dispersion, allows for the unequivocal assignment of the absolute stereochemistry (i.e., R or S configuration). chem-soc.sied.ac.uk
The application of X-ray crystallography has been documented for a variety of complex pyrrolidin-2-one derivatives. These studies confirm the connectivity and stereochemical relationships within the molecules. For instance, the structures of synthetic cathinones and complex organometallic catalysts incorporating a pyrrolidinone moiety have been successfully characterized, revealing detailed intermolecular interactions and packing within the crystal lattice. nih.gov Although specific crystallographic data for the parent this compound is not widely published, the principles are demonstrated in the analysis of its derivatives. The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which collectively define the crystal structure.
Table 1: Illustrative Crystallographic Data for a Pyrrolidinone Derivative
This table represents the type of data obtained from an X-ray crystallographic experiment on a representative complex pyrrolidinone-containing compound.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₂NO⁺ · Cl⁻ · H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.234 |
| β (°) | 98.76 |
| Volume (ų) | 1734.5 |
Note: Data presented is for a representative derivative, 1-(1-oxo-1-phenylpentan-2-yl)pyrrolidin-1-ium chloride monohydrate, to illustrate the nature of crystallographic findings. nih.gov
Chiroptical Methods (e.g., CD Spectroscopy) for Stereochemical Assignment of Enantiopure Forms
Chiroptical methods are a class of spectroscopic techniques that utilize polarized light to investigate the stereochemistry of chiral molecules. libretexts.orgscispace.com Among these, Electronic Circular Dichroism (CD) spectroscopy is a powerful tool for assigning the absolute configuration of enantiopure compounds in solution, serving as a crucial alternative when suitable single crystals for X-ray analysis are unavailable. science.gov
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. photophysics.com An optically active molecule will absorb the two types of polarized light to different extents, producing a CD spectrum with positive and/or negative peaks, known as Cotton effects. The spectrum is exquisitely sensitive to the three-dimensional arrangement of the atoms surrounding the chromophore (the light-absorbing part of the molecule).
For enantiopure derivatives of this compound, the lactam carbonyl group serves as a chromophore. The sign and magnitude of the Cotton effect associated with the n→π* electronic transition of this carbonyl group are directly influenced by the stereochemistry at the adjacent C5 position. The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other.
The absolute configuration can be determined by comparing the experimental CD spectrum with theoretical spectra predicted by quantum chemical calculations. science.gov Alternatively, empirical rules established for related structures, such as other 5-alkyl-pyrrolidin-2-ones or pyroglutamic acid derivatives, can be used to correlate the sign of the Cotton effect to a specific absolute configuration. researchgate.net For example, studies on pyroglutamic acids have shown that a positive Cotton effect in a specific region of the CD spectrum can be indicative of an S-configuration at the α-carbon. researchgate.net This approach has been successfully used to assign the absolute configuration of various chiral 5-substituted pyrrolidin-2-ones. researchgate.net
Table 2: Representative CD Data for Stereochemical Assignment
This table illustrates how CD spectral data for a pair of enantiomers would appear, demonstrating the mirror-image relationship.
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([(\theta)]) |
| (R)-5-(Propan-2-yl)pyrrolidin-2-one | ~220 | Negative |
| (S)-5-(Propan-2-yl)pyrrolidin-2-one | ~220 | Positive |
Note: The signs are hypothetical and serve to illustrate the principle that enantiomers produce mirror-image CD spectra. The exact wavelength and sign depend on the specific derivative and solvent.
Computational and Theoretical Chemistry Studies of 5 Propan 2 Yl Pyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 5-(propan-2-yl)pyrrolidin-2-one. These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn dictates its stability, reactivity, and intermolecular interactions.
Molecular Orbital Analysis
Molecular orbital (MO) analysis is a cornerstone of quantum chemistry that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. arabjchem.org
For pyrrolidinone derivatives, the HOMO is often localized on the nitrogen and oxygen atoms, which are the primary centers for electron donation. arabjchem.org The LUMO, conversely, is typically distributed over the carbonyl group, making it susceptible to nucleophilic attack. The presence of the isopropyl group at the 5-position can influence the energies of these orbitals through inductive effects, potentially modulating the reactivity of the pyrrolidinone ring.
A detailed analysis of a chiral pyrrolidine (B122466) derivative revealed that the HOMO was primarily located in the planar core of the molecule. nih.gov The LUMO and LUMO+1 orbitals were dominated by a π* region in the planar core and the carboxylate group, making them potential electron-acceptor orbitals. nih.gov
Table 1: Representative Frontier Orbital Energies for Pyrrolidinone Derivatives This table presents theoretical data for related pyrrolidinone compounds to illustrate the typical range of values.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -8.93 | -0.16 | 8.77 | arabjchem.org |
| [2-(2-oxopyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -9.21 | -0.41 | 8.80 | arabjchem.org |
| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -9.13 | -0.52 | 8.61 | arabjchem.org |
Data calculated using DFT (B3LYP/6-31G) method.* arabjchem.org
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule is a key determinant of its interactions with other molecules. Electrostatic potential (ESP) maps are visual representations of the charge distribution, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. youtube.com
For this compound, the ESP map would be expected to show a region of high electron density (negative potential) around the carbonyl oxygen atom, making it a likely site for hydrogen bonding and electrophilic attack. smolecule.com The nitrogen atom would also exhibit some negative potential. Conversely, the hydrogen atom attached to the nitrogen and the protons of the isopropyl group would likely show positive potential. youtube.com
These maps are valuable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in solution and its interaction with biological macromolecules. nih.gov
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.
For this compound, the five-membered pyrrolidinone ring is not planar and can adopt various "puckered" conformations. The orientation of the isopropyl group relative to the ring further increases the number of possible conformers.
Molecular Mechanics (MM) methods are often used for an initial, rapid exploration of the conformational space. These methods treat atoms as balls and bonds as springs, allowing for efficient calculation of the energies of a large number of conformations. researchgate.net
Molecular Dynamics (MD) simulations provide a more detailed and dynamic picture of conformational behavior. nih.gov By simulating the movement of atoms over time, MD can reveal how the molecule flexes and changes shape in a solvent environment. nih.govelifesciences.org This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site on a protein. nih.gov For instance, MD simulations have been used to study the conformational changes in proteins upon ligand binding, highlighting the dynamic nature of these interactions. nih.govelifesciences.org
Theoretical Studies on Reaction Mechanisms and Energetics
Computational chemistry can be employed to elucidate the step-by-step mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. rsc.orgbeilstein-journals.org
For example, theoretical studies on the synthesis of pyrrolidine derivatives have used DFT to determine the relative stability of intermediates and the energy barriers of different reaction steps. rsc.org Such studies can clarify the role of catalysts and reaction conditions, and even predict the stereochemical outcome of a reaction. researchgate.net Investigations into the synthesis of pyrrolidinedione derivatives have detailed the energy barriers for various steps, including Michael addition and cyclization, providing a deep understanding of the reaction energetics. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Given that many pyrrolidinone derivatives exhibit biological activity, molecular docking is a key computational technique to predict and analyze how this compound might bind to a specific protein target. jptcp.comniscpr.res.in Docking algorithms place the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations, and then score the quality of the fit. researchgate.net
These scores, often expressed as binding energies, help to identify the most probable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. jptcp.comarabjchem.org For example, docking studies on pyrrolidine derivatives as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or neuraminidase have been used to understand their binding mechanisms and guide the design of more potent inhibitors. niscpr.res.inresearchgate.net
Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. tandfonline.combu.edu.eg These simulations provide a more realistic model of the binding event by allowing both the ligand and the protein to move and adjust to each other in a simulated aqueous environment. mdpi.com
Predictive Modeling of Molecular Properties (e.g., Computational ADMET profiles)
In the context of drug discovery, it is crucial to assess the pharmacokinetic properties of a molecule, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models can predict these properties based on the molecule's structure, providing an early indication of its potential as a drug candidate. nih.gov
For this compound, computational ADMET profiles can be generated to predict properties such as:
Absorption: Oral bioavailability and cell permeability.
Distribution: Plasma protein binding and blood-brain barrier penetration.
Metabolism: Likelihood of being metabolized by key enzyme systems like cytochrome P450.
Excretion: Predicted routes of elimination from the body.
Toxicity: Potential for adverse effects.
These predictions are made using a variety of computational methods, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data. nih.govscispace.com While these predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds and identifying potential liabilities early in the research process. researchgate.net
Catalytic and Materials Science Applications of 5 Propan 2 Yl Pyrrolidin 2 One Derivatives
Role of 5-(Propan-2-yl)pyrrolidin-2-one and its Chiral Derivatives in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a green and often more efficient alternative to traditional metal-based catalysts. Pyrrolidine-based structures are central to many successful organocatalysts. bohrium.comrsc.org The strategic placement of a bulky isopropyl group at the 5-position of the pyrrolidin-2-one ring, particularly in its chiral forms, significantly influences the stereochemical outcome of reactions, making these derivatives valuable in asymmetric synthesis.
Applications in Asymmetric Synthesis
The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of asymmetric synthesis methods. Chiral derivatives of this compound have proven to be effective in inducing chirality in a variety of chemical transformations. These compounds are recognized as valuable chiral building blocks in asymmetric synthesis. bldpharm.combldpharm.com
The synthesis of chiral pyrrolidine (B122466) derivatives is a key area of research. whiterose.ac.uk For instance, the asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones has been achieved through various methodologies. acs.org One notable example is the synthesis of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, a chiral auxiliary derived from a pyrrolidine structure, which has been used in stereoselective aldol (B89426) reactions. rsc.org The stereoselectivity of these reactions can be tuned by altering reaction conditions such as temperature, solvent, and the use of chelating agents. rsc.org
Catalytic Activity in Specific Organic Reactions
The catalytic activity of this compound derivatives extends to a range of specific organic reactions. Pyrrolidinyl-camphor derivatives, for example, have been developed as a novel class of organocatalysts for the direct asymmetric Michael addition of aldehydes to nitroalkenes. 140.122.64 These reactions, conducted in toluene (B28343) at ambient temperature, have yielded Michael products in high chemical yields (73–92%) and with high enantioselectivity (72–94% ee). 140.122.64
Furthermore, bifunctional organocatalysts incorporating pyrrolidine moieties have been shown to be effective in promoting tandem Michael addition-intramolecular aldol reactions. uva.es For instance, (S)-1-(2-pyrrolidinylmethyl)pyrrolidine has been used to catalyze the reaction of enals with α,α´-diaryl-substituted acetones, providing access to enantioenriched 3-hydroxycyclohexanone (B1200884) derivatives. uva.es The stereochemical outcome of these reactions is highly dependent on the reaction conditions. uva.es
Quantum mechanical investigations have provided insights into the mechanisms, reactivities, and selectivities of organocatalysis involving pyrrolidine derivatives. acs.org These studies help in understanding the role of the catalyst structure in directing the stereoselectivity of the reaction.
Utility as Building Blocks in the Synthesis of Complex Organic Molecules
Beyond their direct application in catalysis, this compound and its derivatives are valuable building blocks for the synthesis of more complex organic molecules. mdpi.comchemicalbook.combiosynth.comnih.govgoogle.comwikipedia.org The pyrrolidin-2-one ring system is a common feature in many biologically active compounds and natural products, making these derivatives attractive starting materials for medicinal chemistry and drug discovery programs. bohrium.comchemicalbook.com
The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines represents a versatile method for creating a library of these compounds. nih.govmdpi.com This approach allows for the introduction of a variety of substituents at the 1- and 5-positions of the pyrrolidin-2-one ring.
Precursors for Polymer Synthesis
The lactam functionality of pyrrolidin-2-one allows for ring-opening polymerization to produce polyamide-4, also known as nylon-4. chemicalbook.com This polymer has potential applications in textiles, films, and molding compounds. While the prompt does not specifically mention polyvinyl acetate (B1210297) in the context of this compound, the broader class of pyrrolidone derivatives, such as N-vinylpyrrolidone, are precursors to polyvinylpyrrolidone (B124986) (PVP), a widely used polymer. The synthesis of N-alkyl pyrrolidones can be achieved through the reaction of 2-pyrrolidone with alkyl halides. chemicalbook.com
Components in Ligand Design for Metal Catalysis
The nitrogen atom within the pyrrolidine ring and the potential for introducing various functional groups make these derivatives excellent candidates for ligand design in transition metal catalysis. The chirality of the ligand is often crucial for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. acs.orgnih.govuni-marburg.de
For example, a rigid chiral backbone based on a 2-(2-pyrrolidinyl)pyrrolidine structure has been used to control the metal-centered configuration in nonheme iron catalysts. acs.orgnih.gov The design of such ligands plays a significant role in the reactivity and selectivity of the resulting metal complex. mdpi.com The evaluation of new chiral ligands based on imidazolidin-4-one (B167674) derivatives, which share structural similarities with pyrrolidin-2-ones, highlights the ongoing research in this area. beilstein-journals.org
Development of Advanced Materials Incorporating Pyrrolidin-2-one Moieties
The unique properties of the pyrrolidin-2-one ring have led to its incorporation into advanced materials. The polarity and hydrogen bonding capabilities of the lactam group can influence the physical and chemical properties of these materials.
Research has focused on the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential multi-target tyrosine kinase receptor inhibitors. nih.gov This demonstrates the integration of the pyrrolidin-2-one moiety into complex molecular architectures designed for specific biological applications. Furthermore, the development of organocatalytic packed-bed reactors functionalized with silica-supported 5-(pyrrolidin-2-yl)tetrazole organocatalysts showcases the application of these derivatives in creating heterogeneous catalytic systems for continuous flow synthesis. mdpi.com
The synthesis of various pyrrolidine-2-one derivatives continues to be an active area of research, with new methods being developed to create functionalized and biologically active compounds. researchgate.net
Supramolecular Chemistry
The pyrrolidinone ring, with its amide functionality, is an excellent motif for directing non-covalent interactions, particularly hydrogen bonding. This makes this compound and its derivatives interesting building blocks for supramolecular chemistry, where molecules are organized into larger, functional assemblies through intermolecular forces.
A significant area of application is in organocatalysis. Chiral hydrogen-bond donor (HBD) catalysts based on aryl pyrrolidine structures have been developed. nih.gov These catalysts utilize a network of non-covalent interactions, including hydrogen bonds, to create a chiral environment that can induce high enantioselectivity in a variety of chemical reactions. nih.gov The modular nature of these catalysts, where substituents on the pyrrolidone ring can be varied, allows for the fine-tuning of their catalytic activity and selectivity. nih.gov
The self-assembly of polymers containing pyrrolidinone units is another key area of research. Amphiphilic block copolymers, where one block is hydrophilic (like polyvinylpyrrolidone) and the other is hydrophobic, can self-assemble in selective solvents to form well-defined nanostructures such as micelles and nanoparticles. For instance, block copolymers containing fluorinated segments and pyrrolidinone-functionalized segments have been shown to form such discrete nanoparticles in solution. researchgate.net These assemblies have potential applications in areas like drug delivery and the creation of anti-fouling coatings. researchgate.net
The fundamental principles of supramolecular chemistry, such as molecular recognition and self-assembly, are driven by a variety of non-covalent interactions. youtube.com Hydrogen bonding is particularly crucial due to its directionality and strength, enabling the formation of predictable and stable structures. youtube.comresearchgate.net In the context of pyrrolidinone derivatives, the amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. This allows for the formation of defined structures, such as dimers or larger aggregates, in solution and in the solid state. The crystal structure of 2-[2-(pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole, a related compound, shows the formation of inversion dimers through N-H···N hydrogen bonds.
The table below outlines key aspects of the supramolecular applications of pyrrolidinone derivatives:
| Application Area | Key Supramolecular Principle | Role of Pyrrolidinone Derivative | Reference |
| Asymmetric Catalysis | Hydrogen Bonding, Molecular Recognition | Forms the scaffold for chiral hydrogen-bond donor catalysts. | nih.gov |
| Nanoparticle Formation | Self-Assembly | Acts as a component in amphiphilic block copolymers that self-assemble into nanoparticles. | researchgate.net |
| Crystal Engineering | Hydrogen Bonding | The amide group directs the formation of specific crystal packing through hydrogen bonds, leading to structures like dimers. |
Investigations of Biological Interactions at a Molecular Level for 5 Propan 2 Yl Pyrrolidin 2 One Derivatives
In Vitro Enzymatic Inhibition Studies of Pyrrolidin-2-one Derivatives
The inhibitory potential of pyrrolidin-2-one derivatives has been evaluated against several key enzymes implicated in various disease processes. These in vitro studies provide crucial data on the potency and selectivity of these compounds.
Deoxyribonuclease I (DNase I) is an endonuclease that plays a role in DNA degradation. researchgate.netresearchgate.net The inhibition of DNase I is a significant mechanism for protecting DNA from premature degradation during cellular damage. ddg-pharmfac.net In vitro studies have examined the DNase I inhibitory properties of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives. researchgate.netnih.gov
Two derivatives, 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one and 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one, were shown to inhibit bovine pancreatic DNase I. researchgate.netnih.gov Their inhibitory activities were quantified by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. bg.ac.rs The IC50 value for the 3,4,5-trimethoxyphenyl derivative was found to be 132.62 ± 9.92 μM, while the 4-methoxyphenyl (B3050149) derivative had an IC50 of 192.13 ± 16.95 μM. researchgate.netnih.gov These values were compared against crystal violet, a known DNase I inhibitor used as a positive control. nih.govbg.ac.rs
Table 1: In Vitro DNase I Inhibition by Pyrrolidin-2-one Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | Bovine Pancreatic DNase I | 132.62 ± 9.92 | researchgate.netnih.gov |
| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | Bovine Pancreatic DNase I | 192.13 ± 16.95 | researchgate.netnih.gov |
| Crystal Violet (Positive Control) | Bovine Pancreatic DNase I | 351.82 ± 29.41 | researchgate.net |
Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netsci-hub.runih.gov Inhibition of MAGL is an attractive therapeutic strategy for various neurological and inflammatory disorders. sci-hub.runih.gov Pyrrolidin-2-one linked benzofused heterocycles have been designed and synthesized as novel MAGL inhibitors. nih.gov
A series of piperazinyl pyrrolidin-2-ones were developed through structure-based drug design, leading to the identification of potent and reversible MAGL inhibitors. researchgate.netsci-hub.ru For instance, certain benzothiazole (B30560) and benzimidazole (B57391) derivatives linked to a pyrrolidin-2-one scaffold were screened against human MAGL, with some compounds showing significant inhibitory activity. nih.gov Optimization of a hit compound led to a derivative, (R)-3t, which demonstrated potent MAGL inhibition. researchgate.net Another study identified benzylpiperidine-based derivatives as potent, reversible, and selective MAGL inhibitors, with compound 13 showing an IC50 value of 139.3 nM. nih.gov The selectivity of these inhibitors is often confirmed by testing them against analogous enzymes like fatty acid amide hydrolase (FAAH). researchgate.net
Table 2: In Vitro Lipase Inhibition by Pyrrolidin-2-one Derivatives
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrrolidin-2-one linked benzofused heterocycles | Human Monoacylglycerol Lipase (MAGL) | Identified novel small molecule inhibitors. nih.gov | nih.gov |
| Piperazinyl pyrrolidin-2-ones | Human Monoacylglycerol Lipase (MAGL) | Structure-based design yielded potent and reversible inhibitors. researchgate.netsci-hub.ru | researchgate.netsci-hub.ru |
| Benzylpiperidine derivatives | Human Monoacylglycerol Lipase (MAGL) | Compound 13 identified as a potent, reversible, and selective inhibitor (IC50 = 139.3 nM). nih.gov | nih.gov |
The pyrrolidine (B122466) scaffold is also found in inhibitors of other key enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of pro-inflammatory leukotrienes. nih.govnih.gov Dual inhibition of cyclooxygenase (COX) and 5-LOX pathways is a rational approach for developing safer and more effective anti-inflammatory agents. nih.gov
Research into pyrrolidine-2,5-dione derivatives has led to the discovery of potent dual COX-2/5-LOX inhibitors. nih.govebi.ac.uk For example, a series of N-substituted pyrrolidine-2,5-diones showed inhibitory activity in the low micromolar to submicromolar ranges, with a preference for COX-2. ebi.ac.ukresearchgate.net One highly potent compound emerged with a COX-2 IC50 value of 0.051 µM. nih.gov Furthermore, certain 4-(4-chlorophenyl)thiazol-2-amines have been identified as dual inhibitors of both 5-LOX and DNase I, presenting a novel approach for developing therapeutics for conditions like Alzheimer's disease. researchgate.net
Table 3: In Vitro 5-LOX Inhibition by Pyrrolidine Derivatives
| Compound Series | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| N-substituted pyrrolidine-2,5-diones | COX-2 / 5-LOX | Demonstrated dual inhibition with submicromolar to nanomolar COX-2 affinity. nih.govebi.ac.uk | nih.govebi.ac.uk |
| 4-(4-chlorophenyl)thiazol-2-amines | 5-LOX / DNase I | Identified as dual inhibitors with nanomolar IC50 values against 5-LOX. researchgate.net | researchgate.net |
Molecular Target Identification through Ligand-Protein Interaction Analysis (In Vitro and Computational)
Identifying the precise molecular target of a small molecule is a critical step in drug discovery. nih.gov This process often combines in vitro biochemical assays with computational methods like molecular docking to understand how a ligand binds to its protein target. nih.govresearchgate.net
For pyrrolidin-2-one derivatives targeting DNase I, molecular docking simulations have been instrumental in elucidating the binding mode. researchgate.netnih.gov These computational studies suggest that the affinity of these inhibitors for DNase I is driven by key interactions with specific amino acid residues in the enzyme's active site, including Glutamic acid 39 (Glu 39), Glutamic acid 78 (Glu 78), Arginine 111 (Arg 111), Proline 137 (Pro 137), Aspartic acid 251 (Asp 251), and Histidine 252 (His 252). nih.gov
In the context of MAGL inhibition, molecular modeling of spiro derivatives revealed unique hydrogen bonds between the ligand and the MAGL protein, which explains their strong inhibitory activity. acs.org Similarly, docking studies of sphingosine (B13886) kinase (SphK) inhibitors showed that the 2-(hydroxymethyl)pyrrolidine head group forms crucial hydrogen bonds with an aspartic acid residue (Asp178 in SphK1), which is vital for substrate recognition and explains the inhibitor's potency. nih.gov These computational analyses provide a structural basis for the observed inhibitory activity and guide further optimization. nih.govacs.org
Computational Approaches for Structure-Activity Relationship (SAR) Exploration
Computational methods are essential for exploring the structure-activity relationships (SAR) of new compounds, helping to rationalize biological results and guide the design of more potent and selective molecules. nih.govbu.edu.eg This involves using techniques like molecular docking and molecular dynamics (MD) simulations to predict how structural modifications will affect binding affinity and activity. nih.govresearchgate.net
In the development of DNase I inhibitors, computational tools were used to predict physicochemical and pharmacokinetic properties, which, along with the docking results, provide a comprehensive profile beneficial for designing new inhibitors. nih.govbg.ac.rs The SAR analysis of N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential SARS-CoV-2 inhibitors revealed that chain cyclization to form a conformationally-restricted pyrrolidine ring could be a favorable strategy for enhancing binding affinity. rsc.orgnih.gov
For MAGL inhibitors, docking simulations helped to support the selectivity of compounds for different cyclooxygenase isoforms. ebi.ac.uk The optimization of a series of inhibitors targeting the SARS-CoV-2 main protease was accelerated by combining high-throughput synthesis with computational simulations, allowing for the rapid establishment of a clear SAR. acs.org For instance, it was determined that a phenyl ring with an ortho substituent was preferred over alkyl groups, and the order of potency for the substituent was established (Cl > CF3 > CN > Me > OMe). acs.org These computational insights are invaluable for streamlining the hit-to-lead optimization process. mdpi.com
Role of the Pyrrolidin-2-one Scaffold in Modulating Biological Pathways (Mechanism-Focused, In Vitro)
The pyrrolidin-2-one scaffold is not merely a passive carrier for active functional groups but plays a fundamental, active role in modulating biological pathways. Its inherent structural and chemical properties make it a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov
The scaffold's ability to form specific, crucial interactions is a recurring theme. In the case of sphingosine kinase inhibitors, molecular modeling studies have emphasized that the 2-(hydroxymethyl)pyrrolidine head group is vital for binding affinity and the resulting inhibitory activity. nih.gov Alterations to other parts of the molecule could modulate selectivity between SphK1 and SphK2, but the pyrrolidine head had to be retained to preserve potent activity, as it forms essential hydrogen bonds with key aspartic acid and serine residues in the active site. nih.gov
Similarly, in the design of MAGL inhibitors, the piperazinyl pyrrolidin-2-one core was identified as a key structural element for interacting with the enzyme. researchgate.net For derivatives targeting the SARS-CoV-2 main protease, the pyrrolidine ring was found to occupy a specific hydrophobic pocket (the S1 pocket), anchoring the molecule correctly for further interactions. tandfonline.com The pyrrolidine-2,5-dione scaffold has been successfully used as a template to create dual inhibitors of COX and 5-LOX, demonstrating its utility in designing multi-target agents. nih.gov This body of evidence shows that the pyrrolidin-2-one core provides a rigid and sterically defined framework that correctly orients substituents for optimal interaction with biological targets, thereby forming the mechanistic basis of their activity in modulating specific cellular pathways. tandfonline.commdpi.com
Future Research Directions and Emerging Trends for 5 Propan 2 Yl Pyrrolidin 2 One Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized. beilstein-journals.orgresearchgate.net For derivatives of 5-(propan-2-yl)pyrrolidin-2-one, AI and machine learning (ML) offer a pathway to rapidly screen virtual libraries, predict biological activity, and optimize synthetic routes.
Future research will likely focus on:
Predictive Modeling: ML algorithms can build predictive models from existing experimental data to forecast the biological activities of novel this compound derivatives. beilstein-journals.org For instance, 3D Quantitative Structure-Activity Relationship (3D-QSAR) models have been successfully used to predict the inhibitory potency of new pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors. researchgate.net These models can identify key structural features of the pyrrolidin-2-one core that are crucial for therapeutic efficacy, guiding the design of compounds with enhanced activity. researchgate.net
Retrosynthesis Prediction: AI-powered tools are increasingly capable of planning synthetic routes for complex molecules, breaking them down into simpler, commercially available precursors. engineering.org.cn This technology can accelerate the synthesis of this compound analogs by suggesting the most efficient and practical reaction pathways, thereby reducing the time and resources spent on empirical optimization. researchgate.netengineering.org.cn
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By defining specific parameters (e.g., high binding affinity to a target protein, drug-like properties), researchers can generate novel this compound structures that have a higher probability of success in preclinical trials.
The use of ML in optimizing reaction conditions represents a significant advancement. By analyzing the complex relationships between variables like catalysts, solvents, temperature, and reagents, ML algorithms can identify the optimal conditions for synthesizing pyrrolidin-2-one derivatives with higher yields and purity in fewer experiments than traditional methods. beilstein-journals.org
Development of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to the synthesis of pyrrolidin-2-one structures. The future in this domain lies in the development of highly selective, efficient, and sustainable catalytic systems.
Key areas of development include:
Asymmetric Catalysis: The synthesis of specific enantiomers of this compound is crucial, as different stereoisomers can have vastly different biological activities. nih.gov Future efforts will focus on novel chiral catalysts, such as chiral amine-derived iridacycle complexes, that can provide access to a wide range of enantioenriched pyrrolidines from simple starting materials. organic-chemistry.org
Heterogeneous Catalysis: Immobilizing catalysts on solid supports, such as silica, offers significant advantages in terms of catalyst recovery, recycling, and suitability for continuous flow chemistry. beilstein-journals.org For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been used as an effective catalyst in flow reactions. beilstein-journals.org Research into new heterogeneous catalysts, like Au/ZrO₂, Ru/TiO₂, and Pt/TiO₂, for the production of 5-methylpyrrolidin-2-one (B85660) from biomass-derived levulinic acid, highlights a trend towards more sustainable production methods. mdpi.com
Biocatalysis: Enzymes, such as transaminases, are gaining prominence as highly selective and environmentally friendly catalysts. acs.org Transaminase-catalyzed reactions have been shown to be effective for producing chiral γ-lactams, including 5-methylpyrrolidin-2-one, from γ-keto esters. mdpi.comacs.org The development of enzymatic cascades, which combine multiple enzymatic steps in a single pot, represents a powerful strategy for synthesizing complex chiral amines and related lactams. acs.org
| Catalyst System | Application in Pyrrolidin-2-one Synthesis | Key Advantage |
| Chiral Iridacycle Complexes | Asymmetric synthesis of chiral N-heterocycles from diols and amines. organic-chemistry.org | High enantioselectivity, direct access to valuable drug precursors. organic-chemistry.org |
| Silica-Supported Catalysts | Flow chemistry aldol (B89426) reactions to form C-C bonds on the pyrrolidine (B122466) ring. beilstein-journals.org | Easy recovery, recyclability, suitable for continuous manufacturing. beilstein-journals.org |
| Noble Metal Catalysts (e.g., Ru/TiO₂, Pt/TiO₂) | Reductive amination of levulinic acid to produce 5-methylpyrrolidin-2-one. mdpi.com | High performance, use of biomass-derived feedstocks. mdpi.com |
| Transaminases | Asymmetric synthesis of optically active lactams from keto esters. mdpi.com | High stereoselectivity, green and sustainable method. mdpi.comacs.org |
Exploration of Novel Synthetic Methodologies for Diversified Pyrrolidin-2-one Libraries
To explore the full potential of the this compound scaffold, researchers need access to a wide variety of structurally diverse derivatives. The development of novel synthetic methodologies that allow for the rapid and efficient creation of compound libraries is a major research thrust.
Emerging synthetic strategies include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are ideal for generating large libraries of pyrrolidin-2-one derivatives for high-throughput screening. researchgate.net For example, one-pot [3+2]-cycloaddition reactions have been used to create succinimide-substituted dispiropyrrolidine derivatives with high selectivity. researchgate.net
1,3-Dipolar Cycloadditions: This class of reactions is a classic and powerful method for constructing five-membered rings like pyrrolidine. nih.gov The reaction of azomethine ylides with various dipolarophiles allows for the stereoselective synthesis of highly substituted pyrrolidines. nih.govresearchgate.net
Cascade Reactions: These reactions, also known as domino reactions, involve a series of intramolecular transformations that build molecular complexity in a single, efficient operation. A notable example is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a cascade process involving ring contraction and C-N/C-C bond cleavage. researchgate.net
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch methods. beilstein-journals.org Its application to pyrrolidin-2-one synthesis, particularly when combined with solid-supported catalysts, is an area of growing interest for producing these compounds on an industrial scale.
| Synthetic Methodology | Description | Application Example |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. nih.govresearchgate.net | Synthesis of spiropyrrolidine oxindoles via a 1,3-dipolar cycloaddition MCR. researchgate.net |
| 1,3-Dipolar Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. nih.gov | Synthesis of pyrrolidine-bearing benzimidazole (B57391) carboxamides. nih.gov |
| Cascade Reactions | A sequence of reactions occurs in one pot, where each subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net | Selective synthesis of pyrrolidin-2-ones via the ring contraction of piperidine (B6355638) derivatives. researchgate.net |
| One-Pot Three-Component Synthesis | A specific type of MCR involving three components. | Synthesis of dihydro-pyrrol-2-one compounds with dual sulfonamide groups using an amine, an aldehyde, and pyruvic acid. acs.org |
Investigation into Supramolecular Assemblies and Material Science Innovations
The ability of molecules to self-assemble into ordered, higher-level structures through non-covalent interactions opens up exciting possibilities in material science. The this compound scaffold, with its potential for hydrogen bonding and other intermolecular forces, is a candidate for the design of novel supramolecular materials.
Future research directions include:
Crystal Engineering: Studying the non-covalent interactions, such as halogen bonding, that direct the packing of pyrrolidin-2-one derivatives in the solid state can lead to the design of new crystalline materials with desired properties. researchgate.net The Cambridge Structural Database is a key resource for identifying recurring supramolecular synthons that can be exploited in crystal design. researchgate.net
Functional Materials: Pyrrolidine-functionalized molecules have been shown to form supramolecular assemblies that can influence optical and electronic properties. researchgate.net For instance, the self-assembly of pyrrolidine-functionalized naphthalimides can be tuned by solvent polarity, leading to the formation of chiral supramolecular polymers. researchgate.net This principle could be applied to this compound derivatives to create new sensors, liquid crystals, or components for organic electronics.
Metallosupramolecular Assemblies: Incorporating metal ions into the assembly process allows for the construction of highly ordered and complex three-dimensional structures, such as cages and helicates. tandfonline.com By designing this compound derivatives with appropriate metal-coordinating groups, it may be possible to create novel metallosupramolecular architectures with applications in catalysis, host-guest chemistry, or as drug delivery vehicles. tandfonline.comgoogle.com
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems
To rationally design more effective drugs based on the this compound scaffold, a profound understanding of how these molecules interact with their biological targets at an atomic level is essential.
Future research will increasingly rely on a combination of computational and experimental techniques:
Molecular Docking and Simulation: Computational tools like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the binding modes of pyrrolidin-2-one derivatives within the active sites of target proteins. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity, thereby guiding the optimization of lead compounds. researchgate.netresearchgate.net
Structural Biology: Obtaining X-ray co-crystal structures of pyrrolidin-2-one derivatives bound to their protein targets provides definitive evidence of the binding mode. researchgate.net This structural information is the gold standard for structure-based drug design, allowing for precise modifications to the ligand to improve its fit and potency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Propan-2-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclization of substituted amines or ketones. For example, the GP2 method (used for a structurally similar compound) employs catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides under controlled conditions (e.g., Pd catalysts, inert atmosphere) . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and reaction time (12–24 hours). Purification typically involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios of reactants.
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to identify proton environments (e.g., lactam carbonyl at ~175 ppm) and substituent positions (isopropyl group δ ~1.0–1.2 ppm) .
- Mass Spectrometry : HRMS for exact mass confirmation (e.g., calculated vs. observed [M+H]).
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the lactam carbonyl group .
Cross-validate data against computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. What solvent systems are optimal for handling this compound in experimental settings?
- Methodological Answer : Solubility varies with solvent polarity. For stock solutions, dimethyl sulfoxide (DMSO) is preferred due to high solubility of lactams (~10 mM). For reactions, use aprotic solvents like dichloromethane or acetonitrile to avoid nucleophilic interference. Storage at RT in airtight containers with desiccants prevents hydrolysis .
Advanced Research Questions
Q. How can computational methods streamline the design of novel this compound derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict feasible reaction pathways .
- Machine Learning : Train models on existing pyrrolidinone datasets to predict regioselectivity in substitution reactions.
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive accuracy .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for substituted pyrrolidin-2-ones?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic rotational barriers of substituents (e.g., isopropyl groups) to explain unexpected splitting .
- 2D NMR Techniques : Use HSQC and HMBC to assign coupling between protons and carbons, especially in crowded spectral regions.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 5-(4-hydroxyphenyl)pyrrolidin-2-one) to identify systematic shifts .
Q. What strategies are used to evaluate the biological activity of this compound in drug discovery?
- Methodological Answer :
- Target Docking Simulations : Screen against enzymes like cyclooxygenase or kinases using AutoDock Vina to prioritize in vitro assays .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) at concentrations ≤10 μM.
- Metabolic Stability : Use liver microsome models to assess pharmacokinetic properties, focusing on lactam ring stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
